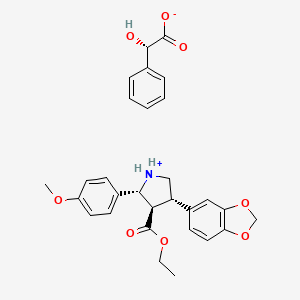
(2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate is a complex organic molecule with potential applications in various fields of science. This compound features a pyrrolidinium core substituted with benzodioxole, ethoxycarbonyl, and methoxyphenyl groups, making it a unique structure for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate typically involves multi-step organic synthesis. The key steps include:
Formation of the Pyrrolidinium Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the benzodioxole, ethoxycarbonyl, and methoxyphenyl groups through nucleophilic substitution or electrophilic aromatic substitution reactions.
Final Assembly: Coupling the pyrrolidinium core with (2S)-hydroxy(phenyl)acetate using esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms could be employed to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and methoxyphenyl groups.
Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it to an alcohol or aldehyde.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole group may yield benzodioxole-5-carboxylic acid, while reduction of the ethoxycarbonyl group could produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structural features suggest potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Biochemical Studies: It can be used as a probe to study biochemical pathways and interactions.
Medicine
Diagnostics: The compound could be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: Utilized as an intermediate in the synthesis of other complex organic molecules.
Pharmaceuticals: Employed in the production of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole and methoxyphenyl groups may facilitate binding to these targets, while the pyrrolidinium core can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(methoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate
- (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-hydroxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate
Uniqueness
The presence of the ethoxycarbonyl group in (2R,3R,4S)-4-(2H-1,3-Benzodioxol-5-yl)-3-(ethoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidin-1-ium (2S)-hydroxy(phenyl)acetate distinguishes it from similar compounds, potentially altering its reactivity and interactions with biological targets. This unique feature may enhance its suitability for specific applications in drug development and material science.
Propiedades
Número CAS |
195708-14-6 |
|---|---|
Fórmula molecular |
C29H31NO8 |
Peso molecular |
521.6 g/mol |
Nombre IUPAC |
ethyl (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidin-1-ium-3-carboxylate;(2S)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C21H23NO5.C8H8O3/c1-3-25-21(23)19-16(14-6-9-17-18(10-14)27-12-26-17)11-22-20(19)13-4-7-15(24-2)8-5-13;9-7(8(10)11)6-4-2-1-3-5-6/h4-10,16,19-20,22H,3,11-12H2,1-2H3;1-5,7,9H,(H,10,11)/t16-,19-,20+;7-/m10/s1 |
Clave InChI |
ULRXPSYRJUVLAN-ZGBWKZAISA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1[C@H](C[NH2+][C@H]1C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4.C1=CC=C(C=C1)[C@@H](C(=O)[O-])O |
SMILES canónico |
CCOC(=O)C1C(C[NH2+]C1C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4.C1=CC=C(C=C1)C(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


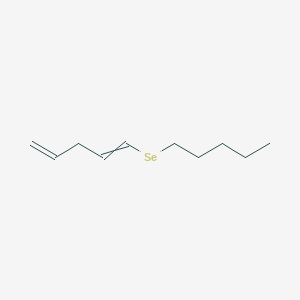
![[2-(2-Methoxyethoxy)ethoxy]methanol](/img/structure/B15165347.png)
![[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile](/img/structure/B15165348.png)
![Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15165353.png)
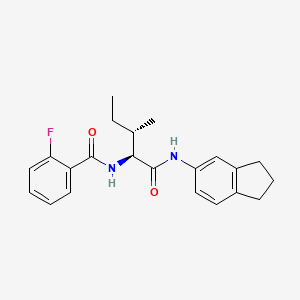
![Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B15165371.png)
![N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine](/img/structure/B15165385.png)
![3-Buten-2-one, 3-[(acetyloxy)(4-chlorophenyl)methyl]-](/img/structure/B15165392.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B15165396.png)
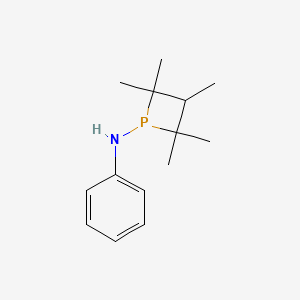

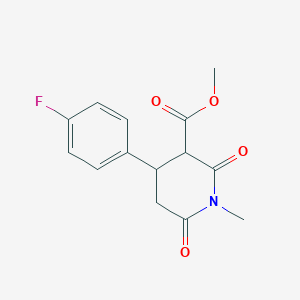
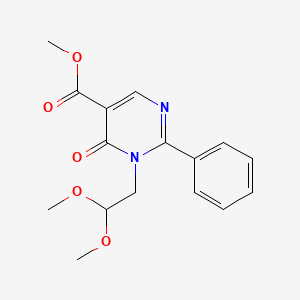
![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
